2-(4-methylphenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(4-methylphenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines This compound features a unique structure with a 4-methylphenyl group and two phenyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-diphenylimidazolidine typically involves the reaction of 4-methylbenzaldehyde with benzylamine in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final imidazolidine product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1,3-diphenylimidazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl or methylphenyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
Oxidation: Imidazolidine oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated or nitrated imidazolidine derivatives.
Scientific Research Applications
2-(4-methylphenyl)-1,3-diphenylimidazolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in clinical trials.
Industry: Utilized in the production of specialty chemicals and materials. It is used as an intermediate in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)imidazolidine: Similar structure but with a sulfonyl group instead of a phenyl group.
1,3-diphenylimidazolidine: Lacks the 4-methylphenyl group, making it less sterically hindered.
2-(4-nitrophenyl)imidazolidine: Contains a nitro group, which significantly alters its reactivity and properties.
Uniqueness
2-(4-methylphenyl)-1,3-diphenylimidazolidine is unique due to the presence of both a 4-methylphenyl group and two phenyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and enhance its potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-18-12-14-19(15-13-18)22-23(20-8-4-2-5-9-20)16-17-24(22)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIBWJSGJCKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367171 |
Source
|
Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95291-63-7 |
Source
|
Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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